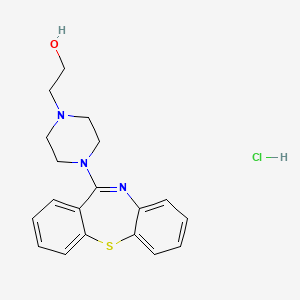

Sel d'hydrochlorure de l'impureté hydroxy de la quétiapine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride is an organic compound with the molecular formula C19H21N3OS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a piperazine moiety.

Applications De Recherche Scientifique

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including interactions with various biomolecules.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

Quetiapine Hydroxy Impurity Dihydrochloride Salt, an impurity of Quetiapine , primarily targets dopamine type 2 (D2) receptors and serotonin (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

At low doses, the compound exhibits hypnotic and sedative effects due to histamine 1-receptor blockade . At midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade . At higher doses, the antipsychotic activity is mediated through serotonergic, muscarinic, alpha adrenergic, and histaminergic receptor blockade .

Biochemical Pathways

The metabolism of Quetiapine is mediated by the cytochrome P450 system , with CYP 3A4 and CYP 2D6 being the predominant enzymes involved in drug transformation . CYP2D6 has been found to be responsible for metabolism of quetiapine to 7-hydroxy-N-desalkylquetiapine , a pharmacologically active metabolite .

Pharmacokinetics

The half-life of the parent compound is 7 hours , and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution . The time to peak plasma concentration is 1–2 hours for the immediate-release formulation . Plasma protein binding is 83% , and the volume of distribution of quetiapine is 10±4 L per kg .

Result of Action

The compound’s action results in the alleviation of symptoms of schizophrenia, bipolar disorder, and major depressive disorder . It has been found to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia .

Méthodes De Préparation

The synthesis of 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol typically involves multiple steps and organic synthesis techniques. One common method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . The specific synthetic routes and reaction conditions may vary and are often protected by patents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol can be compared with other similar compounds, such as:

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Quetiapine Hydroxy Impurity Dihydrochloride Salt involves the reaction of Quetiapine with Hydrogen Peroxide in the presence of a catalyst to form Quetiapine Hydroxy Impurity. The resulting impurity is then reacted with Hydrochloric Acid to form the Dihydrochloride Salt.", "Starting Materials": ["Quetiapine", "Hydrogen Peroxide", "Catalyst", "Hydrochloric Acid"], "Reaction": [ "Step 1: Quetiapine is dissolved in a suitable solvent.", "Step 2: Hydrogen Peroxide is added to the solution in the presence of a catalyst.", "Step 3: The mixture is stirred at a suitable temperature for a specified duration.", "Step 4: The resulting Quetiapine Hydroxy Impurity is isolated and purified.", "Step 5: The purified Quetiapine Hydroxy Impurity is dissolved in Hydrochloric Acid.", "Step 6: The mixture is stirred at a suitable temperature for a specified duration.", "Step 7: The resulting Quetiapine Hydroxy Impurity Dihydrochloride Salt is isolated and purified." ] } | |

Numéro CAS |

329218-14-6 |

Formule moléculaire |

C19H23Cl2N3OS |

Poids moléculaire |

412.4 g/mol |

Nom IUPAC |

2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;dihydrochloride |

InChI |

InChI=1S/C19H21N3OS.2ClH/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19;;/h1-8,23H,9-14H2;2*1H |

Clé InChI |

OXKMTOMGUPCOBA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl |

SMILES canonique |

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl |

Synonymes |

4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol Hydrochloride; Quetiapine Desethanol HCl, 11-[4-(2-Hydroxyethyl)piperazin-1-yldibenzo][b,f][1,4]thiazepine Hydrochloride, Quetiapine Impurity I, |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)

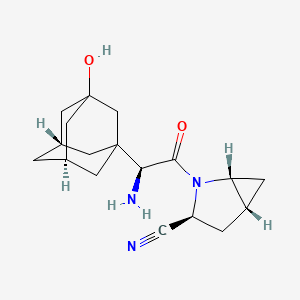

![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)